Lidocain-N-Ethylbromid

Übersicht

Beschreibung

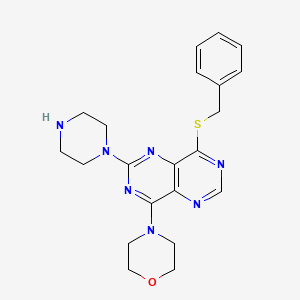

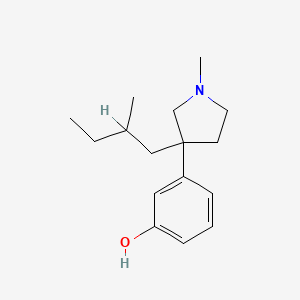

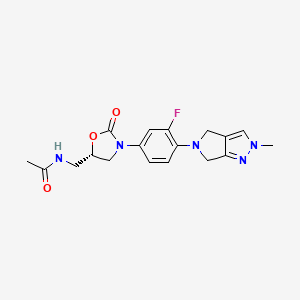

Lidocaine N-ethyl bromide is an analytical standard used for drug analysis . It is a quaternary derivative of lidocaine . It is not membrane permeable and blocks both fast Na+ dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .

Synthesis Analysis

While specific synthesis details for Lidocaine N-ethyl bromide were not found, a study on the synthesis and analgesic properties of Lidocaine derivatives with substituted Aminobenzothiazoles was identified . This study discusses the synthesis of new aminobenzothiazole analogues by changing the amine moiety of Lidocaine .Molecular Structure Analysis

The empirical formula for Lidocaine N-ethyl bromide is C16H27BrN2O . The molecular weight is 343.30 .Wissenschaftliche Forschungsanwendungen

Pharmakologische Forschung

Lidocain-N-Ethylbromid wird in pharmakologischen Studien häufig verwendet, da es spannungsabhängige Natriumkanäle blockieren kann . Diese Eigenschaft macht es zu einem unschätzbaren Werkzeug, um die Mechanismen der Aktionspotenzialausbreitung in Neuronen und die Auswirkungen von Natriumkanalblockern zu verstehen.

Neurowissenschaftliche Studien

In der Neurowissenschaft wird QX-314-Bromid eingesetzt, um die selektive Hemmung von Schmerzbahnen zu untersuchen. Es wurde verwendet, um die Verbindung durch TRPV1-Kanäle, die für die Erkennung schädlicher Reize entscheidend sind, in nozizeptive sensorische Neuronen zu lenken .

Krebsforschung

Diese Verbindung wurde in der Krebsforschung eingesetzt, insbesondere bei der Untersuchung der Demethylierungseffekte auf Brustkrebszellen. Durch die Verwendung von this compound als Standard können Forscher die Auswirkungen der Demethylierung auf die Zellviabilität und Proliferation in vitro beurteilen .

Drogenanalyse und Forensik

Als analytischer Standard wird QX-314-Bromid in der Drogenanalyse zur Kalibrierung von Instrumenten und zur Validierung von Methoden in der forensischen Toxikologie verwendet. Dies gewährleistet eine genaue Identifizierung und Quantifizierung von Substanzen in biologischen Proben .

Veterinärmedizin

In veterinärmedizinischen Anwendungen dient this compound als Modellverbindung, um die Wirksamkeit und Sicherheit von Lokalanästhetika zu untersuchen. Seine Auswirkungen auf verschiedene Tiermodelle tragen zur Entwicklung besserer Anästhesie-Protokolle für die veterinärmedizinische Anwendung bei .

Entwicklung von Anästhetika

Die Forschung an neuen Anästhetika beinhaltet oft QX-314-Bromid aufgrund seiner einzigartigen Eigenschaften als quaternäres Derivat von Lidocain. Es unterstützt die Entwicklung von Verbindungen mit verbesserter Spezifität und reduzierten Nebenwirkungen für die klinische Anwendung .

Wirkmechanismus

Target of Action

Lidocaine N-ethyl bromide, also known as QX 314 bromide, primarily targets the sodium ion channels in the neuronal cell membrane . These channels play a crucial role in the generation and conduction of impulses in neurons .

Mode of Action

Lidocaine N-ethyl bromide exerts its anesthetic effect by inhibiting these sodium ion channels . By blocking these channels, it prevents the transient increase in permeability of excitable membranes to sodium ions, which is necessary for the generation and conduction of impulses . QX 314 bromide is a non-membrane-permeable blocker of fast Na±dependent action potentials and voltage-dependent, non-inactivating Na+ conductance .

Biochemical Pathways

The compound’s action on sodium ion channels affects the neuronal signaling pathways . By blocking the sodium ion channels, it inhibits the propagation of action potentials along the neurons . This leads to a decrease in neuronal excitability, thereby producing an anesthetic effect .

Pharmacokinetics

Lidocaine, a related compound, has been found to have significant variability in its pharmacokinetic parameters, with factors such as heart failure status, alpha-1-acid glycoprotein, duration of lidocaine infusion, and body weight identified as covariates . The potential impact of hepatic or renal function biomarkers on these pharmacokinetic parameters calls for further investigation .

Result of Action

The primary result of Lidocaine N-ethyl bromide’s action is the blockade of action potentials in neurons, leading to a decrease in neuronal excitability . This results in an anesthetic effect, preventing the sensation of pain .

Action Environment

The action of Lidocaine N-ethyl bromide can be influenced by various environmental factors. For instance, the compound should be stored under desiccating conditions and at +4°C to maintain its stability . Furthermore, it should be handled with care to avoid ingestion, inhalation, and contact with eyes, skin, or clothing . More research is needed to fully understand how other environmental factors may influence the compound’s action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[2-(2,6-dimethylanilino)-2-oxoethyl]-triethylazanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.BrH/c1-6-18(7-2,8-3)12-15(19)17-16-13(4)10-9-11-14(16)5;/h9-11H,6-8,12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLHMKHREUTXMCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC(=O)NC1=C(C=CC=C1C)C.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018052 | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>51.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID46500460 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

24003-58-5, 21306-56-9 | |

| Record name | QX-314 bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024003585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanaminium, 2-[(2,6-dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-, bromide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lidocaine N-ethyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QX-314 BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OYF1S84EN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

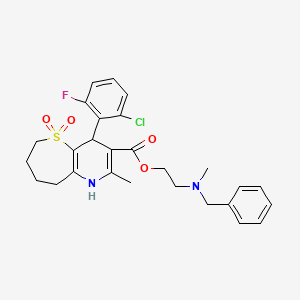

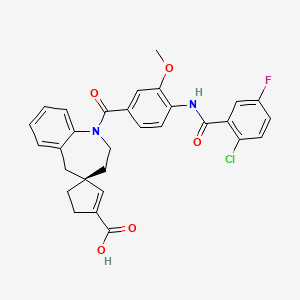

![(2S)-4-amino-2-[[(2S)-2-[[1-[(2,6-dichlorophenyl)methyl]-3-(pyrrolidin-1-ylmethyl)indol-6-yl]carbamoylamino]-3-(3,4-difluorophenyl)propanoyl]amino]-N-(phenylmethyl)butanamide](/img/structure/B1680340.png)

![(2S)-3-[4-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]phenyl]-N-[2-[[(2R)-2-aminopropanoyl]amino]acetyl]-2-[2-[hydroxy(methyl)amino]propyl-methylamino]propanamide](/img/structure/B1680346.png)

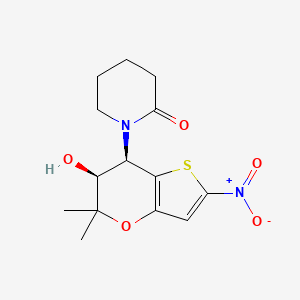

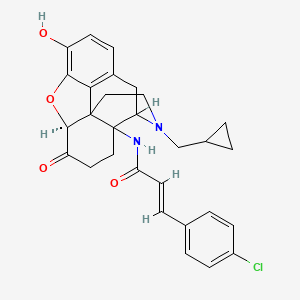

![N~2~-Acetyl-N-{(1r)-1-[(S)-[(2s)-3-{[(2s)-1-Amino-1-Oxopropan-2-Yl]amino}-2-Methyl-3-Oxopropyl](Hydroxy)phosphoryl]-2-Phenylethyl}-L-Alpha-Asparagine](/img/structure/B1680349.png)